molecular formula C15H17N3O4S B2429751 Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 321574-50-9

Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

货号: B2429751
CAS 编号: 321574-50-9
分子量: 335.38
InChI 键: XKESNOYOQQPYAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-22-15(21)14-18-11(9-23-14)13(20)17(8-12(18)19)7-5-10-4-2-3-6-16-10/h2-4,6,11,14H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKESNOYOQQPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Chemical Properties and Structure

  • Molecular Formula: C15H17N3O4S
  • Molecular Weight: 335.38 g/mol
  • CAS Number: 321574-50-9
  • IUPAC Name: Methyl 5,8-dioxo-7-(2-pyridin-2-ylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

The compound features a thiazolo-pyrazine core structure that is known for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of thiazolo-pyrazine have been evaluated for their cytotoxic effects against various cancer cell lines. Specific studies have demonstrated that compounds related to methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate show promising results in inhibiting the proliferation of cancer cells.

CompoundCell Line TestedIC50 (µM)
Compound APanc-125.0
Compound BMDA-MB-23130.0
Methyl 5,8-dioxo...PC320.0

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antiviral Activity

The thiazolo-pyrazine derivatives have also been explored for their antiviral properties. Notably, some studies have shown that similar compounds can inhibit HIV integrase activity. This suggests that methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate may possess potential as an antiviral agent.

Inhibitory Activity Against Enzymes

The compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, its structural analogs have been studied for their ability to inhibit acetylcholinesterase and other enzyme targets relevant in neurodegenerative diseases.

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of thiazolo-pyrazine derivatives reported the successful creation of several analogs that exhibited enhanced biological activity compared to traditional chemotherapeutics. The synthesized compounds were subjected to in vitro testing against multiple cancer cell lines, revealing significant cytotoxicity.

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of thiazolo-pyrazine derivatives. By modifying various substituents on the core structure, researchers identified key functional groups that enhance biological activity against specific targets such as cancer cells and viral infections.

常见问题

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions, with potential optimization using a one-pot two-step approach. For example, analogous heterocyclic systems (e.g., imidazo[1,2-a]pyridines) are synthesized via cyclocondensation followed by functionalization under mild conditions (e.g., room temperature or reflux in ethanol). Key steps include controlling substituent regioselectivity using electron-withdrawing groups (e.g., nitro or cyano) to stabilize intermediates . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side products.

Q. How can the structural identity of this compound be rigorously confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon shifts (e.g., carbonyl carbons at δ 160–180 ppm) to verify connectivity .
  • X-ray crystallography : Resolve the hexahydrothiazolopyrazine core and substituent orientation. For example, analogous thiazolo[3,2-a]pyrimidines show planar fused rings with bond lengths consistent with conjugation .
  • HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm error .

Q. What physical properties (e.g., solubility, melting point) are critical for experimental handling?

  • Melting point : Analogous compounds with nitro or cyano substituents exhibit high melting points (215–245°C), suggesting thermal stability .
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution due to the compound’s heteroaromatic and carbonyl groups. Hydrophobic regions (hexahydro rings) may require sonication or heating .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be characterized to improve synthetic yield?

  • LC-MS/MS : Monitor reaction progress in real-time to identify intermediates (e.g., enamine or carbocation species).
  • Isolation via column chromatography : Separate byproducts (e.g., uncyclized precursors) using gradient elution (hexane/EtOAc).
  • DFT calculations : Predict intermediate stability and transition states to rationalize regioselectivity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism in solution). Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonding) in crystal vs. solution states .

Q. How can substituent modifications (e.g., pyridinyl ethyl group) impact bioactivity or reactivity?

  • SAR studies : Replace the 2-pyridinyl ethyl group with isosteres (e.g., phenyl, thiophene) and assay activity (e.g., enzyme inhibition).
  • Electron density mapping : Use crystallographic data to correlate substituent electronic effects with reactivity (e.g., nucleophilic attack at the 5,8-dioxo moiety) .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC50 data.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Methodological Notes

  • Synthetic protocols : Prioritize inert atmospheres (N2/Ar) for oxygen-sensitive steps (e.g., cyclization).
  • Data validation : Cross-reference HRMS with isotopic patterns to confirm purity (>95%) .
  • Crystallization : Use slow vapor diffusion (e.g., CHCl3/hexane) to obtain high-quality single crystals for X-ray studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。